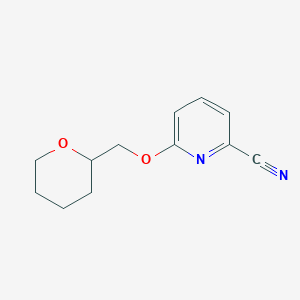
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile
Overview
Description
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile, hereafter referred to as 6-THPPMC, is a synthetic compound that has been studied for its potential applications in scientific research. 6-THPPMC is a member of the pyridine family and is composed of a nitrogen-containing six-membered ring, a pyridine ring, and a carbonitrile group. 6-THPPMC has been studied for its potential to be used as a reagent in organic synthesis, as a building block in the preparation of various bioactive molecules, and as a probe molecule in the study of various biochemical and physiological processes.
Scientific Research Applications
Molecular and Crystal Structure Analysis
Research into related compounds, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, has provided insights into molecular and crystal structures. These studies, using X-ray diffraction analysis, reveal the compounds' molecular structure, symmetry groups, and crystal systems, which are essential for understanding their chemical properties and potential applications (Jansone et al., 2007).
Corrosion Inhibition
Compounds similar to 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile have been studied for their potential as corrosion inhibitors. For instance, pyrazolopyridine derivatives have been shown to inhibit corrosion in metals like mild steel in acidic environments (Dandia et al., 2013); (Sudheer & Quraishi, 2015).
Synthesis Methodologies
Innovative protocols for synthesizing derivatives of pyran carbonitriles have been developed, highlighting the versatility and potential for creating various compounds for diverse applications (Patil & Mahulikar, 2013).
Biomedical Applications
Research on multifunctional derivatives of pyran carbonitriles, such as chromeno[2,3-b]pyridine scaffolds, has indicated their potential in biomedical applications. These compounds have been synthesized efficiently using multicomponent reactions and are of interest for their biological activities (Elinson et al., 2019).
Spectroscopic and Structural Investigations
Compounds with the pyran motif have been studied using spectroscopic and structural investigation methods. Such studies are crucial for understanding their properties and potential pharmaceutical applications (Kumar et al., 2020).
Fluorescence Properties
Certain pyran derivatives exhibit fluorescence, making them potentially useful for applications in light-emitting materials. The fluorescence properties of these compounds have been studied, providing insights into their potential use in various industries (Mizuyama et al., 2008).
properties
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-10-4-3-6-12(14-10)16-9-11-5-1-2-7-15-11/h3-4,6,11H,1-2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDRJLTCSSKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)
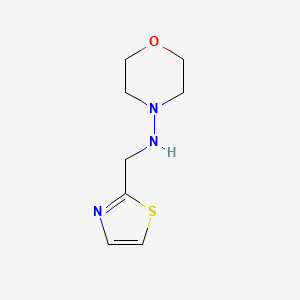
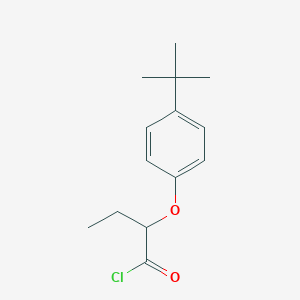
![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)
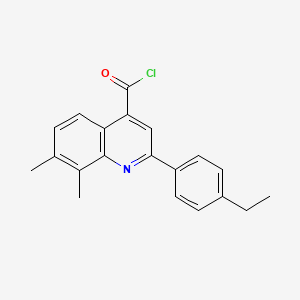
![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)
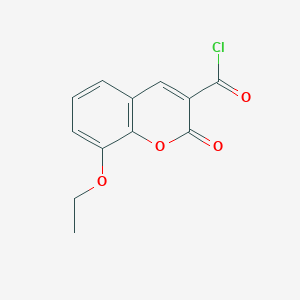
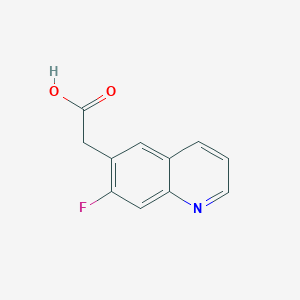
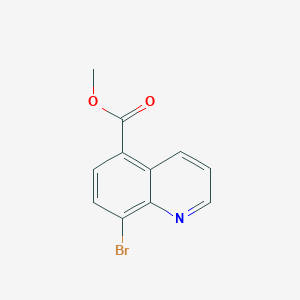

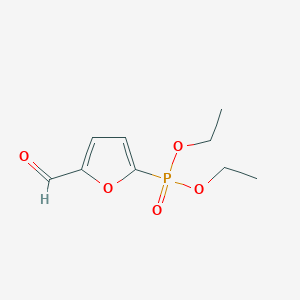
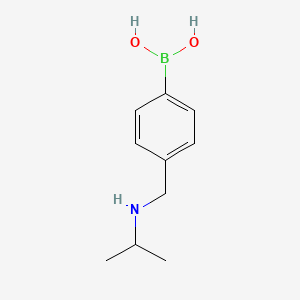
![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)